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Introduction to Tebufenpyrad

Tebufenpyrad is a pyrazole carboxamide acaricide and insecticide that has been in commercial use since

1993, with registrations in Japan, the United States (2002), and various European countries. It is classified as

a mitochondrial complex I electron transport inhibitor (IRAC Group 21A) that specifically blocks

NADH oxidation, resulting in rapid cessation of feeding and mortality in target pests. The compound

exhibits both contact and stomach action against all developmental stages of mites, including eggs, larvae,

nymphs, and adults. Tebufenpyrad demonstrates translaminar movement within plant tissues, enabling

control of pests on both upper and lower leaf surfaces, though it lacks true systemic activity within the

vascular system. Its rapid knockdown effect typically achieves complete mite control within 48 hours of

application, with residual activity persisting for up to five weeks under optimal conditions.

Table 1: Basic Chemical and Physical Properties of Tebufenpyrad

Property Specification

IUPAC Name N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-

carboxamide
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Property Specification

CAS Registry Number 119168-77-3

Molecular Formula C₁₈H₂₄ClN₃O

Molecular Weight 333.8 g/mol

Physical State Colorless crystalline solid

Melting Point 61-62°C

Vapor Pressure <1 × 10⁻² mPa (25°C)

Octanol-Water Partition Coefficient
(log P)

4.93

Water Solubility (pH 7, 20°C) 2.39 mg/L

Stability Stable to hydrolysis (DT₅₀ >28 days at pH 5, 7, and 9)

Application Guidelines for Greenhouse Crops

Labeled Crops and Target Pests

Tebufenpyrad is registered for use on a wide range of greenhouse crops, including tomatoes, peppers,

cucumbers, eggplants, strawberries, ornamentals, and various leafy vegetables. It provides effective

control against multiple mite species across the Tetranychus, Panonychus, Oligonychus, and Eotetranychus

genera, including the two-spotted spider mite (Tetranychus urticae), European red mite (Panonychus

ulmi), and fruit tree red spider mite. The compound also exhibits secondary activity against hemipteran

pests such as aphids, though its primary use remains focused on mite management.

Application Rates and Timing
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Table 2: Tebufenpyrad Application Rates for Major Greenhouse Crops

Crop
Application
Rate

Application
Volume

PHI
(Days)

Maximum Applications per
Season

Tomatoes 500 g ai/ha 10 g ai/hL 7 1

Peppers 500 g ai/ha 10 g ai/hL 7 1

Cucumbers 500 g ai/ha 10 g ai/hL 7 1

Eggplants 500 g ai/ha 10 g ai/hL 7 1

Strawberries 500 g ai/ha 10 g ai/hL 7 1

Ornamentals 500 g ai/ha 10 g ai/hL - 1

Greenhouse applications should be made when monitoring programs detect early infestations, as

tebufenpyrad is most effective against developing populations before they reach damaging levels. For

optimal coverage, applications should utilize medium-fine sprays with sufficient volume to ensure thorough

coverage of both upper and lower leaf surfaces. Due to the high risk of resistance development, only one

application per growing season is recommended, with rotation to acaricides from different IRAC mode of

action groups.

Formulations and Compatibility

Tebufenpyrad is commercially available in several formulations, including emulsifiable concentrates (EC)

at 10-20%, wettable powders (WP) at 10-20%, water-dispersible granules, and oil-in-water emulsions.

The selection of formulation type should consider compatibility with existing spray equipment, potential for

phytotoxicity, and required residue profiles. Compatibility studies with other pesticides should be conducted

on a small scale before mixing in commercial applications, though the compound is generally compatible

with most commonly used greenhouse pesticides except strongly alkaline mixtures.

Residue Dynamics and Pre-Harvest Intervals
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Dissipation Patterns in Greenhouse Crops

Recent studies have investigated the dissipation dynamics of tebufenpyrad across various crops to

establish appropriate pre-harvest residue limits (PHRLs). In angelica leaves, field trials demonstrated a

biological half-life of 3.0-4.2 days for tebufenpyrad, with dissipation constants ranging between 0.0960 and

0.1725 across different growing regions [1]. This rapid dissipation follows first-order kinetics, with residue

levels decreasing to below maximum residue limits (MRLs) within the established pre-harvest interval (PHI)

of 7 days when applied according to label directions.

Strawberry studies have further confirmed that tebufenpyrad exhibits a dissipation half-life of 1.3-4.8 days

across various pesticide classes, consistent with the pattern observed in leafy vegetables [2]. The compound's

relatively short persistence profile reduces the risk of extended residual activity while providing sufficient

protection during critical pest management periods. The establishment of PHRLs enables growers to monitor

residue levels before harvest and make informed decisions regarding harvest timing to ensure compliance

with MRL regulations.

Maximum Residue Limits and International Standards

Table 3: Maximum Residue Limits (MRLs) for Tebufenpyrad in Select Crops

Commodity MRL (mg/kg) Region/Regulating Body

Pome Fruits 0.2-0.5 European Union

Strawberries 0.5-1.0 European Union

Tomatoes 0.5-1.0 European Union

Cucumbers 0.2-0.5 European Union

Peppers 0.5-1.0 European Union

Leafy Vegetables 1.0-2.0 European Union
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The European Union has established a comprehensive regulatory framework for tebufenpyrad under

Regulation (EC) No 396/2005, with approval currently extending until January 31, 2027 [3]. The compound

has been identified as a candidate for substitution due to meeting two 'Persistent-Bioaccumulative-Toxic'

criteria, indicating the need for particularly careful risk mitigation measures during use. The acceptable daily

intake (ADI) for tebufenpyrad has been established at 0.02 mg/kg body weight by the Joint Meeting on

Pesticide Residues (JMPR), with an acute reference dose (ARfD) of the same value.

Safety and Environmental Considerations

Toxicological Profile

Tebufenpyrad exhibits moderate acute oral toxicity, with LD₅₀ values of 595 mg/kg for male rats and 997

mg/kg for female rats. The acute percutaneous LD₅₀ in rats exceeds 2000 mg/kg, indicating low dermal

absorption potential. The compound is non-irritating to skin but slightly irritating to eyes in rabbit studies

and does not function as a skin sensitizer in guinea pig models [4]. Inhalation toxicity studies demonstrated

LC₅₀ values of 2660 mg/m³ for male rats and >3090 mg/m³ for female rats.

Recent investigations into cellular effects have revealed that tebufenpyrad can induce cell cycle arrest at

the G1 phase and disrupt calcium homeostasis in mammalian cells at concentrations exceeding typical

environmental exposure levels [5]. In porcine trophectoderm and luminal epithelial cells, tebufenpyrad

triggered apoptosis and excessive reactive oxygen species production, potentially affecting implantation

processes [6]. Hepatic toxicity studies using human HepaRG cells demonstrated that tebufenpyrad

undergoes extensive metabolism in liver systems and can influence PPARγ and STAT signaling pathways

at micromolar concentrations [7].

Ecotoxicology and Environmental Fate

Tebufenpyrad presents high toxicity to aquatic organisms, particularly fish, with a 48-hour LC₅₀ for carp

of 0.073 mg/L [4]. Daphnia species also show sensitivity, with a 3-hour LC₅₀ of 1.2 mg/L. In contrast, the

compound demonstrates low toxicity to honeybees and birds, with acute oral LD₅₀ for mallard ducks >2000

mg/kg and dietary LC₅₀ for mallard ducks and bobwhite quail >5000 mg/kg diet.
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Environmental fate studies indicate that tebufenpyrad undergoes aerobic degradation in soil with a half-

life of 20-30 days. The soil adsorption coefficient (Koc) ranges from 1380 to 4930, indicating moderate to

high adsorption potential and low mobility in most agricultural soils. The compound is classified as "not

readily biodegradable" and poses a category 1 hazard for both acute and chronic risk to aquatic

environments [3]. These environmental characteristics necessitate careful application practices in greenhouse

settings to prevent contamination of water systems through drainage or runoff.

Resistance Management

Several mite species, including Tetranychus urticae and Yetranychus kanzawai, have demonstrated the

capacity to develop resistance to tebufenpyrad [3]. To mitigate resistance development, implement the

following strategies:

Rotate applications with acaricides from different IRAC mode of action groups
Limit to one application per growing season on any given crop

Combine with non-chemical control methods such as biological controls
Monitor efficacy closely to detect early signs of decreasing sensitivity

Implement refuge areas where susceptible populations can persist

Experimental Protocols

Residue Analytical Method for Plant Tissues

5.1.1 Scope and Principle

This protocol describes a precise and accurate method for determining tebufenpyrad residues in greenhouse

crop matrices using QuEChERS extraction followed by LC-MS/MS analysis. The method has been

validated for various crops including tomatoes, cucumbers, peppers, strawberries, and leafy vegetables with

a limit of quantification (LOQ) of 0.01 mg/kg [1].

5.1.2 Reagents and Materials

Reference standards: Tebufenpyrad (purity ≥98.0%)

Solvents: HPLC-grade acetonitrile, methanol, LC-MS grade water
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QuEChERS extraction kits: Containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium

hydrogen citrate sesquihydrate
d-SPE cleanup kits: Containing PSA (25 mg) and MgSO₄ (150 mg)

Mobile phase additives: Ammonium formate (10 M), formic acid (99.0%)

5.1.3 Equipment

Liquid chromatography system with reverse-phase C18 column (100 mm × 2.1 mm, 1.8 μm)
Tandem mass spectrometer with electrospray ionization (ESI) source

Analytical balance (precision 0.0001 g)
Centrifuge (capable of 5000 × g)

Vortex mixer
Ultrasonic bath

5.1.4 Sample Preparation and Extraction

Homogenization: Representative crop samples are homogenized using a food processor at high
speed until a consistent paste is achieved.

Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
Extraction: Add 10 mL acetonitrile and shake vigorously for 1 minute.

Salt addition: Add contents of QuEChERS extraction pouch and shake vigorously for 3 minutes.
Centrifugation: Centrifuge at 5000 × g for 5 minutes at 20°C.

Cleanup: Transfer 6 mL supernatant to d-SPE tube containing PSA and MgSO₄, shake for 1 minute,
and centrifuge at 5000 × g for 5 minutes.

Filtration: Transfer supernatant to autosampler vials through a 0.22-μm PTFE filter.

5.1.5 LC-MS/MS Analysis Conditions

Column temperature: 40°C

Injection volume: 5 μL
Mobile phase A: 5 mM ammonium formate in water with 0.1% formic acid

Mobile phase B: Methanol with 0.1% formic acid
Flow rate: 0.3 mL/min

Gradient program: Initial 20% B (0-1 min), increase to 95% B (1-8 min), hold 95% B (8-12 min),
return to 20% B (12-12.1 min), equilibrate (12.1-15 min)

Ionization mode: Positive electrospray (ESI+)
Multiple reaction monitoring (MRM) transitions: 334.1→145.1 (quantitation), 334.1→117.1

(confirmation)

5.1.6 Method Validation Parameters
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The method validation should demonstrate:

Linearity: Correlation coefficient (R²) ≥0.999 in range 0.005-0.5 mg/kg
Accuracy: Recovery rates of 94.5-111.1% for fortification levels

Precision: Relative standard deviation (RSD) ≤20% for repeated analyses
Matrix effects: Evaluation and compensation using matrix-matched calibration standards

The following diagram illustrates the complete analytical workflow:
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Residue Analytical Workflow for Tebufenpyrad

Sample Collection

Homogenization

Plant Tissue

Weigh 10.0 ± 0.1 g

Acetonitrile Extraction

Add 10 mL ACN

Add QuEChERS Salts

Vortex 1 min

Centrifuge (5000 × g, 5 min)

Shake 3 min

d-SPE Cleanup

Transfer 6 mL

Centrifuge (5000 × g, 5 min)

Shake 1 min

PTFE Filtration
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PTFE Filtration

LC-MS/MS Analysis

Data Analysis

MRM Detection

Click to download full resolution via product page

Mode of Action and Biochemical Effects

Tebufenpyrad functions as a potent inhibitor of mitochondrial electron transport at complex I

(NADH:ubiquinone oxidoreductase), specifically blocking electron transfer from NADH to ubiquinone.

This inhibition disrupts the proton gradient across the mitochondrial inner membrane, ultimately impairing

ATP synthesis through oxidative phosphorylation. The following diagram illustrates the molecular

mechanisms and cellular consequences of tebufenpyrad exposure:
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Molecular Mechanism of Tebufenpyrad Toxicity

Tebufenpyrad Exposure

Inhibition of Mitochondrial
Complex I

Disrupted Electron
Transport Chain

ROS Production ATP Depletion

Calcium Homeostasis
Disruption

Cell Cycle Arrest
(G1 Phase) Apoptosis Activation

Reduced Cell Migration

Click to download full resolution via product page

The primary biochemical effects begin with the specific inhibition of mitochondrial complex I enzymes

without affecting other respiratory chain complexes [7]. This inhibition leads to reactive oxygen species

(ROS) overproduction and general ATP depletion throughout exposed cells. The resulting energy crisis

and oxidative stress trigger disruption of calcium homeostasis in both cytosol and mitochondria, activating

several stress response pathways.
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At the cellular level, these disruptions manifest as cell cycle arrest in the G1 phase and reduced migratory

capacity in various cell types [5]. Longer exposures or higher concentrations ultimately activate apoptotic

pathways through both mitochondrial and death receptor signaling cascades. In mammalian reproductive

systems, these effects can potentially compromise implantation processes through effects on both

trophectoderm and uterine epithelial cells [6]. In hepatic systems, tebufenpyrad exposure influences PPARγ

and STAT signaling pathways, potentially disrupting metabolic functions [7].

Conclusion

Tebufenpyrad remains a valuable tool for integrated mite management in greenhouse production systems

when used according to established guidelines. Its rapid knockdown activity against multiple mite

developmental stages, combined with favorable safety profiles for pollinators and mammals when properly

applied, supports its continued use in resistance management rotations. However, the compound's high

aquatic toxicity and potential for resistance development necessitate careful application practices and

adherence to restricted use patterns.

Future research directions should focus on optimizing application timing through improved monitoring

techniques, developing precision application technologies to reduce environmental loading, and

elucidating sublethal effects on non-target organisms at field-realistic concentrations. Additionally, further

investigation into the molecular mechanisms underlying its effects on mammalian systems will contribute

to more comprehensive risk assessments and application safety guidelines.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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